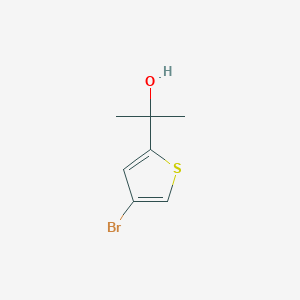

2-(4-Bromothiophen-2-yl)propan-2-ol

Description

Contextualizing Thiophene (B33073) and Halogenated Thiophene Derivatives in Synthetic Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. chemscene.comspectrabase.com Its derivatives are integral components in a vast range of applications, from pharmaceuticals to organic electronics. chemscene.comresearchgate.net The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs. researchgate.net The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, makes it a versatile building block for constructing complex molecular architectures. chemscene.com

The introduction of a halogen atom, such as bromine, onto the thiophene ring further enhances its synthetic utility. chemicalbook.com Halogenated thiophenes serve as crucial intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds. researchgate.netnih.gov The bromine atom in 2-(4-Bromothiophen-2-yl)propan-2-ol acts as a versatile handle, allowing for the introduction of a wide variety of substituents at a specific position on the thiophene ring. chemicalbook.com This capability is critical for the systematic exploration of structure-activity relationships in drug discovery and for the fine-tuning of the electronic properties of materials. chegg.com

Significance of the Alcohol Moiety and its Structural Implications in Organic Transformations

The tertiary alcohol group (-C(CH₃)₂OH) is another key feature of this compound. Tertiary alcohols exhibit distinct reactivity compared to primary and secondary alcohols. nih.gov They are generally resistant to oxidation under standard conditions. nih.gov However, they can undergo dehydration to form alkenes and can be converted to other functional groups through various substitution reactions, often proceeding through a stable tertiary carbocation intermediate. docbrown.info The presence of the tertiary alcohol in this compound introduces a site for potential derivatization and molecular elaboration, expanding the range of possible synthetic transformations.

Research Trajectory and Potential Scholarly Contributions of this compound

The research trajectory for this compound is multifaceted, with potential contributions spanning several areas of organic chemistry. Its bifunctional nature, possessing both a reactive halogen and a modifiable alcohol group, makes it an attractive starting material for the synthesis of complex heterocyclic compounds. For instance, the bromine atom can be utilized in cross-coupling reactions to introduce new aryl or alkyl groups, while the tertiary alcohol can be transformed into esters, ethers, or eliminated to form an alkene.

The resulting derivatives could be screened for a variety of biological activities, given the established pharmacological importance of thiophene-containing molecules. nih.gov Furthermore, the incorporation of this building block into larger conjugated systems could lead to the development of novel organic electronic materials with tailored properties. mdpi.com

Scope and Organization of the Research Outline

This article provides a focused examination of the chemical compound this compound. The content is structured to first introduce the compound within the broader context of organic chemistry. Subsequent sections will delve into the specific characteristics and synthetic potential of its constituent thiophene and alcohol moieties. The discussion will be grounded in established chemical principles and supported by data from related compounds where specific data for the title compound is not available.

Interactive Data Tables

Below are interactive tables summarizing key information about the compound and its constituent functional groups.

| Property | Value for this compound (Predicted/Analogous) | Reference Compound | Value for Reference Compound | Citation |

|---|---|---|---|---|

| Molecular Formula | C₇H₉BrOS | 2-(4-Bromophenyl)propan-2-ol | C₉H₁₁BrO | nih.gov |

| Molecular Weight | 221.11 g/mol | 2-(4-Bromophenyl)propan-2-ol | 215.09 g/mol | nih.gov |

| Appearance | - | 2-Phenyl-2-propanol | White to pale yellow odorless solid | docbrown.info |

| Solubility | - | 2-Phenyl-2-propanol | Practically insoluble in water; Soluble in ethanol (B145695) and benzene | docbrown.info |

| Spectroscopic Technique | Reference Compound | Key Signals (Chemical Shift δ in ppm) | Citation |

|---|---|---|---|

| ¹H NMR | 2-(4-Bromophenyl)-2-propanol | Data available upon registration | spectrabase.com |

| ¹³C NMR | Propan-2-ol | Two signals indicating two different carbon environments. | govinfo.gov |

| 4-Bromothiophenol | Multiple signals in the aromatic region. | chemicalbook.com | |

| Mass Spectrometry | EPA/NIH Mass Spectral Data Base | Database contains spectra for a wide range of organic compounds. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromothiophen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-7(2,9)6-3-5(8)4-10-6/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAZXZVTCBJGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CS1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Bromothiophen 2 Yl Propan 2 Ol and Its Analogues

Direct Synthetic Routes and Optimization Strategies

The most direct and common method for synthesizing 2-(4-bromothiophen-2-yl)propan-2-ol involves the addition of an organometallic reagent to a suitable carbonyl compound. The Grignard reaction is a classic and highly effective approach.

One primary strategy involves the reaction of a Grignard reagent derived from a dibromothiophene with acetone (B3395972). For instance, 2,4-dibromothiophene (B1333396) can be selectively metallated at the more reactive 2-position using a Grignard exchange reagent like isopropylmagnesium chloride, followed by the addition of acetone to form the tertiary alcohol.

Alternatively, a more common route involves starting with a pre-functionalized thiophene (B33073). For example, 4-bromo-2-acetylthiophene can be reacted with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), in an appropriate solvent like tetrahydrofuran (B95107) (THF). In a similar vein, the reaction of methyl 4-bromothiophene-2-carboxylate with an excess of methylmagnesium bromide would also yield the desired tertiary alcohol. chemicalbook.com This method is analogous to the synthesis of other aryl propan-2-ol derivatives, where an ester is treated with two or more equivalents of a Grignard reagent. chemicalbook.com

Another powerful organometallic approach is the use of organolithium reagents. This method involves the lithiation of 2,4-dibromothiophene, typically using n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an ether solvent. The lithium atom is selectively introduced at the 2-position. Subsequent quenching of this lithiated intermediate with acetone yields this compound. This technique is demonstrated in the synthesis of similar structures like 1,3-dichloro-2-(thiophen-3-yl)propan-2-ol, where 3-bromothiophene (B43185) is first lithiated and then reacted with 1,3-dichloroacetone. rsc.org

Optimization of these routes typically involves careful control of reaction temperature to prevent side reactions, selection of appropriate solvents (usually anhydrous ethers like THF or diethyl ether), and precise control over the stoichiometry of the reagents.

| Starting Material | Reagent(s) | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Methyl 2-bromobenzoate | Methylmagnesium Bromide (CH₃MgBr) | 2-(2-Bromophenyl)-2-propanol | THF, Ice-water bath to RT | chemicalbook.com |

| 3-Bromothiophene | 1) n-BuLi, 2) 1,3-Dichloroacetone | 1,3-dichloro-2-(thiophen-3-yl)propan-2-ol | Et₂O, -78 °C | rsc.org |

Utilizing this compound as a Key Building Block in Multi-Step Synthesis

The bifunctional nature of this compound, possessing both a reactive bromine atom and a tertiary alcohol, makes it an exceptionally useful intermediate in multi-step organic synthesis.

The bromine atom on the thiophene ring serves as a versatile handle for introducing the entire 2-hydroxypropyl-substituted thiophene moiety into larger, more complex molecules. This is primarily achieved through transition metal-catalyzed cross-coupling reactions. The bromine atom allows the compound to act as an electrophilic partner in reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

For example, the bromine can be coupled with various aryl or heteroaryl boronic acids (in Suzuki coupling) to form biaryl or heteroaryl-aryl structures. This strategy has been used to synthesize a variety of thiophene-based imines by first performing a Suzuki coupling on a brominated thiophene precursor and then forming the imine. mdpi.com Similarly, complex heterocyclic systems, such as substituted imidazoles, have been constructed using bromothiophene aldehydes as key starting materials, highlighting the utility of the bromo-substituent in building diverse scaffolds. iucr.org The presence of the 2-propanol group can influence the electronic properties and solubility of the molecule and its intermediates.

Beyond its role as a coupling partner, this compound can serve as a precursor for a range of functional group transformations.

Transformations at the Bromine Position: The bromine atom can be readily converted to other functional groups. Lithiation followed by quenching with various electrophiles can introduce groups such as carboxyl, silyl (B83357), or other alkyl/aryl moieties.

Transformations of the Alcohol Group: The tertiary alcohol can undergo dehydration under acidic conditions to form the corresponding isopropenylthiophene derivative. This alkene can then participate in a variety of addition reactions or polymerization processes. The hydroxyl group can also be protected using standard protecting groups (e.g., silyl ethers) to allow for selective reactions at the bromine position, followed by deprotection to regenerate the alcohol.

This dual functionality allows for a modular approach to synthesis, where either the C-Br bond or the C-O bond can be selectively manipulated to achieve the desired target molecule.

Catalytic Approaches in the Synthesis of Thiophene-based Propanols

Catalysis, particularly using transition metals, is fundamental to the synthesis and subsequent modification of thiophene derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the Suzuki-Miyaura reaction is a prominent example. wikipedia.orgorganic-chemistry.org This reaction couples an organohalide (like a bromothiophene) with an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base. wikipedia.org

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the bromothiophene, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

For bromothiophenes, various palladium catalyst systems have proven effective. A combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a sterically hindered phosphine (B1218219) ligand like SPhos is highly efficient for the Suzuki-Miyaura coupling of bromothiophenes with boronic acids, often requiring low catalyst loadings. mdpi.comsemanticscholar.org Another commonly used catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which has been successfully employed in the Suzuki coupling of brominated thiophene-imine substrates with various boronic acids to create both monosubstituted and bis-substituted products. mdpi.com The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) can be crucial for optimizing reaction yields and scope. mdpi.comwikipedia.orgmdpi.com

| Bromothiophene Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | 31-46% | mdpi.com |

| Various Substituted Bromothiophenes | Cyclopropylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 69-93% | mdpi.comsemanticscholar.org |

| 2,5-Dibromothiophene | Thiophenes, Furans, Pyrroles | PdCl(C₃H₅)(dppb) | KOAc | Good yields | beilstein-journals.org |

While palladium holds a dominant position, other transition metals are also employed in the synthesis and functionalization of thiophenes and related structures.

Rhodium (Rh): Rhodium catalysts have been used for C-H activation and functionalization of heteroarenes, including thiophenes. rsc.org For example, Rh-catalyzed coupling of arenes with cyclopropanols can lead to alkylated products, demonstrating a different approach to forming carbon-carbon bonds. rsc.org

Copper (Cu): Copper catalysis is often used in conjunction with or as an alternative to palladium in cross-coupling reactions, such as Ullmann-type couplings or Sonogashira couplings (often as a co-catalyst). Copper catalysts have also been shown to mediate reactions involving C-S bond cleavage and formation. dicp.ac.cn

Cobalt (Co): More recently, earth-abundant and less toxic metals like cobalt have been explored for C-H functionalization. Cp*Co(III) catalysts, for instance, have been investigated for the acylation of thiophenes, presenting a more sustainable alternative to precious metal catalysts for certain transformations. ehu.es

These alternative catalytic systems expand the toolbox available to synthetic chemists for modifying thiophene-based propanols and their derivatives, enabling novel transformations and potentially more economical and environmentally friendly synthetic routes.

Non-Conventional Synthetic Techniques

Modern organic synthesis is increasingly moving towards greener and more efficient methodologies. Non-conventional techniques such as mechanochemistry and sonochemistry offer significant advantages over traditional solution-based methods, including reduced solvent usage, shorter reaction times, and often, improved yields.

Mechanochemistry utilizes mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, typically in the absence of a solvent. This approach is gaining traction as a sustainable alternative to conventional synthesis.

One of the most relevant mechanochemical methods for thiophene synthesis is the Gewald reaction. This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. Researchers have successfully adapted this reaction to mechanochemical conditions, often using a ball mill. For instance, the Gewald reaction has been performed using a mixer mill, sometimes with heating, to improve yields for less reactive substrates like aryl ketones. researchgate.net These solvent-free conditions not only align with the principles of green chemistry but can also lead to the formation of products that are difficult to obtain through solution-based chemistry. nih.gov

Mechanochemical methods have also been applied to the synthesis of various other heterocyclic compounds, demonstrating the broad applicability of this technique. acs.org For example, halogen-bonded thiophene derivatives have been prepared using both solution and mechanochemical techniques, highlighting the versatility of mechanical activation in solid-state synthesis. mdpi.com The energy input in mechanochemical synthesis can be precisely controlled by adjusting parameters like milling frequency and time, leading to high reproducibility. nih.gov

Table 1: Examples of Mechanochemical Synthesis of Thiophene Derivatives

| Reaction Type | Reactants | Conditions | Key Findings |

|---|---|---|---|

| Gewald Reaction | Aryl ketones, activated nitriles, elemental sulfur | Ball milling, 130 °C, catalytic base | Improved results over purely thermal conditions, though yields were moderate. researchgate.net |

| Halogenation | 5-Carbaldehyde-2,2'-bithiophene, N-Iodosuccinimide | Grinding | Quantitative yield, significantly higher than in-solution reactions (30% in water, 89% in CH2Cl2). scispace.com |

| Co-crystallization | Thiophene derivatives with XB donors/acceptors | Liquid-assisted grinding (LAG) | Formation of halogen- and chalcogen-bonded supramolecular structures; different polymorphs obtained based on the grinding liquid. mdpi.com |

Sonochemistry employs high-intensity ultrasound irradiation to initiate and accelerate chemical reactions in a liquid medium. The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This collapse generates localized hot spots with transient high temperatures and pressures, leading to enhanced reaction rates and yields.

Ultrasound has been effectively used in the synthesis of various thiophene derivatives. A notable example is the Claisen-Schmidt condensation to produce 5-bromo-thiophene containing chalcones. When this reaction was performed under ultrasonic irradiation with lithium hydroxide (B78521) monohydrate as a catalyst, the products were obtained in good yields with significantly shorter reaction times compared to conventional heating methods. nsf.govcore.ac.uk This demonstrates that sonochemistry can be a facile and efficient pathway for such syntheses. nsf.gov

The Gewald reaction has also been adapted to sonochemical conditions. A three-component synthesis of polysubstituted thiophenes from carbonyl compounds, active methylene (B1212753) compounds, and elemental sulfur was successfully carried out under ultrasound irradiation at room temperature without a catalyst, achieving poor to excellent yields in short durations. nih.gov Similarly, other studies have shown that ultrasound can promote the synthesis of thiophene derivatives from α-brominated acetamides and amino mercaptoacrylates, resulting in higher yields (66–85%) and reduced reaction times compared to conventional techniques (35–72%). nih.gov These findings underscore the role of sonochemistry as a green and powerful tool in heterocyclic chemistry. nih.gov

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of Thiophene Derivatives

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | Conventional | 4-5 hours | 70-85% | nsf.gov |

| Claisen-Schmidt Condensation | Ultrasound | 15-30 minutes | 85-95% | nsf.gov |

| Gewald Reaction | Conventional | 5-8 hours | 35-72% | nih.gov |

| Gewald Reaction | Ultrasound | 30-60 minutes | 66-85% | nih.gov |

Stereoselective Synthesis Considerations

While the target molecule, this compound, is achiral, the synthesis of its chiral analogues is of significant interest in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule, which is crucial as different enantiomers or diastereomers can have vastly different biological activities.

For analogues of this compound, chirality could be introduced at the tertiary alcohol carbon or by creating stereocenters on a modified thiophene ring, such as in a tetrahydrothiophene (B86538) derivative.

Several strategies for the asymmetric synthesis of chiral thiophene-containing molecules have been developed:

Asymmetric Dearomatization: An organocatalytic enantioselective dearomatization of thiophenes has been achieved through a 1,10-conjugate addition. nih.gov In this process, 2-thiophenyl tertiary alcohols react with nucleophiles like pyrroles in the presence of a chiral phosphoric acid catalyst to generate dearomatized products with high enantioselectivity (up to 99% ee). nih.gov This strategy activates the thiophene ring for nucleophilic attack by forming a benzylic carbocation intermediate stabilized by the chiral counteranion. nih.gov

Catalytic Asymmetric Synthesis of Tetrahydrothiophenes: Chiral tetrahydrothiophenes, which are saturated analogues of thiophenes, are valuable building blocks. One approach involves the desymmetrization of oxetanes using a chiral Brønsted acid catalyst. nsf.govnih.gov This intramolecular ring-opening by a sulfur nucleophile can create all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.govnih.gov Another method is the nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/aldol cascade reaction, which produces 3-amine-tetrahydrothiophene derivatives with a quaternary stereocenter in high yield and enantioselectivity. acs.org

Enantioselective Addition to Ketones: The synthesis of chiral tertiary alcohols, including those with a heteroaryl group like thiophene, can be achieved through the enantioselective addition of organometallic reagents to prochiral ketones. A rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones has been shown to produce chiral α-heteroaryl tertiary alcohols with excellent enantioselectivity. rsc.org The use of specific chiral ligands, such as WingPhos, is critical for achieving high stereocontrol in these transformations. rsc.org Another approach is the lithiation-borylation methodology, where a configurationally stable lithiated carbamate (B1207046) reacts with heterocyclic boronic esters to yield highly enantioenriched tertiary alcohols after oxidation. bris.ac.uk

These methodologies provide a framework for designing synthetic routes to chiral analogues of this compound, enabling the exploration of stereostructure-activity relationships in related compounds.

Table 3: Overview of Stereoselective Synthesis Approaches for Thiophene Analogues

| Method | Target Structure | Catalyst/Reagent | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Dearomatization | Dearomatized Thiophenes | Chiral Phosphoric Acid | 92-99% | nih.gov |

| Oxetane Desymmetrization | Chiral Tetrahydrothiophenes | Chiral Brønsted Acid | Excellent | nsf.govnih.gov |

| Sulfa-Michael/Aldol Cascade | 3-Amine-tetrahydrothiophenes | Ni(II)/Trisoxazoline Complex | up to 92% | acs.org |

| Rh-Catalyzed Arylation | Chiral α-Heteroaryl Tertiary Alcohols | [Rh(C2H4)2Cl]2 / WingPhos | Excellent | rsc.org |

| Lithiation-Borylation | Chiral Heterocyclic Tertiary Alcohols | Chiral Lithiated Carbamate / Boronic Esters | Excellent | bris.ac.uk |

Elucidation of Molecular Structure and Conformation of 2 4 Bromothiophen 2 Yl Propan 2 Ol

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While specific crystallographic data for 2-(4-Bromothiophen-2-yl)propan-2-ol is not available in the provided search results, analysis of a closely related, more complex molecule, 2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, provides valuable insights. iucr.org This reference compound, which also features a bromothiophene ring attached to a propanol-derived backbone, was found to crystallize in the orthorhombic system with the space group P2₁2₁2₁. iucr.org

Based on this and other analyses of substituted thiophenes, a hypothetical crystal data table for this compound can be proposed to illustrate the type of information obtained from such an experiment. iucr.orguomphysics.netmdpi.commdpi.com The structure would reveal exact bond lengths, bond angles, and the planar nature of the thiophene (B33073) ring.

Interactive Table: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₇H₉BrOS |

| Formula Weight | 221.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.45 |

| b (Å) | 15.90 |

| c (Å) | 16.25 |

| β (°) | 98.50 |

| Volume (ų) | 2415.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.520 g/cm³ |

Note: This data is illustrative and based on typical values for similar organic molecules.

Gas-Phase and Solution-Phase Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the stable conformations of a molecule and their relative energies. mdpi.comresearchgate.net For this compound, DFT calculations would explore the potential energy surface by systematically rotating the C(ring)–C(propanol) bond. This analysis helps identify the most stable conformers in the gas phase or in solution. mdpi.com The calculations would likely show that conformations are primarily governed by minimizing steric hindrance between the bulky propan-2-ol group (specifically its methyl groups) and the atoms of the thiophene ring, particularly the sulfur and the bromine atoms. Studies on similar substituted thiophenes confirm that DFT is a reliable method for optimizing molecular geometry and predicting spectroscopic properties. researchgate.netresearchgate.net

The conformation of the molecule is best described by the dihedral angle (or torsion angle) between the thiophene ring and the attached 2-propanol group. This angle is defined by four atoms, for example, S1–C2–C(propanol)–O. The rotational isomers, or rotamers, correspond to energy minima on the potential energy surface as this dihedral angle is varied.

For the related compound 2-[2-(5-Bromothiophen-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, the dihedral angle between the bromothiophenyl ring and the adjacent imidazole (B134444) ring is a significant 76.90 (8)°. iucr.org This large twist is necessary to accommodate the bulky phenyl substituents. In the case of this compound, while less constrained, significant twists are still expected to minimize steric clashes. The primary rotational isomers would likely place the hydroxyl group either pointing away from or towards the sulfur atom of the thiophene ring, with further adjustments to the positions of the two methyl groups.

Interactive Table: Key Dihedral Angles Defining Molecular Conformation

| Dihedral Angle Definition | Expected Angle Range (°) | Description |

| C5-S1-C2-C(propanol) | ~180 | Defines the planarity of the thiophene ring. |

| S1-C2-C(propanol)-O | ± 60 to ± 180 | Describes the orientation of the hydroxyl group relative to the ring. |

| Br4-C4-C5-S1 | ~0 | Defines the position of the bromine atom relative to the ring backbone. |

| C2-C(propanol)-C(methyl1)-H | 60, 180, 300 | Represents the staggered conformations of the methyl groups. |

Note: These angles are estimations based on chemical principles and data from related structures. iucr.org

Intermolecular Interactions and Supramolecular Assembly in Crystalline Networks

In the solid state, molecules of this compound arrange themselves into a repeating three-dimensional lattice. This supramolecular assembly is directed by a combination of intermolecular forces. rsc.orguh.edursc.org

The most significant intermolecular force in the crystal structure of this compound is expected to be hydrogen bonding, originating from the hydroxyl (-OH) group of the propanol (B110389) moiety. researchgate.net The hydroxyl group can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). This typically leads to the formation of chains or networks. For instance, in the crystal structure of the related imidazole derivative, molecules are linked by O—H···N hydrogen bonds into chains running parallel to a crystal axis. iucr.org For this compound, it is highly probable that strong O—H···O hydrogen bonds form, linking molecules into chains or dimeric motifs. researchgate.net

Beyond classical hydrogen bonds, other weaker interactions play a crucial role in stabilizing the crystal packing. iucr.org

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor. nih.gov This is an attractive interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as the oxygen atom or the π-system of the thiophene ring. beilstein-journals.orgmdpi.com

These combined interactions dictate the final supramolecular architecture, influencing the material's physical properties. mdpi.comacs.org

Comprehensive Spectroscopic Characterization of 2 4 Bromothiophen 2 Yl Propan 2 Ol

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing the nature of its chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum provides a unique fingerprint of the functional groups present. For 2-(4-bromothiophen-2-yl)propan-2-ol, the key expected vibrational modes are associated with the hydroxyl group, the thiophene (B33073) ring, and the carbon-bromine bond.

The most prominent and easily identifiable peak in the FT-IR spectrum is the O-H stretching vibration of the tertiary alcohol, which typically appears as a broad band in the region of 3600-3200 cm⁻¹. researchgate.net This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the tertiary alcohol is expected in the 1200-1100 cm⁻¹ range.

The thiophene ring gives rise to several characteristic vibrations. The aromatic C-H stretching vibrations are anticipated to appear around 3100 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically produce a series of bands in the 1600-1400 cm⁻¹ region. nih.gov The C-S stretching vibration, characteristic of the thiophene heterocycle, is expected to be observed in the 870-780 cm⁻¹ range. uomphysics.net

The presence of the bromine substituent on the thiophene ring is indicated by the C-Br stretching vibration, which is expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. uomphysics.net The methyl groups of the propan-2-ol moiety will exhibit symmetric and asymmetric C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch (H-bonded) | 3600 - 3200 (broad) |

| Thiophene Ring | Aromatic C-H Stretch | ~3100 |

| Isopropyl Group | Aliphatic C-H Stretch | 2950 - 2850 |

| Thiophene Ring | C=C Stretch | 1600 - 1400 |

| Isopropyl Group | C-H Bend | ~1450 and ~1375 |

| Tertiary Alcohol | C-O Stretch | 1200 - 1100 |

| Thiophene Ring | C-S Stretch | 870 - 780 |

| Bromo-substituent | C-Br Stretch | 600 - 500 |

Note: These are expected values and may vary slightly based on the specific molecular environment and sample preparation.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the thiophene ring and the C-Br bond.

The symmetric breathing vibration of the thiophene ring is often a strong and characteristic band in the Raman spectrum. mdpi.comspectrabase.com The C-S stretching vibrations are also typically Raman active. mdpi.com The C-Br stretching vibration, due to its low frequency and the high polarizability of the bromine atom, is expected to give a strong signal in the Raman spectrum. rsc.org In contrast, the O-H stretching vibration is generally weak in Raman spectra.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Thiophene Ring | Symmetric Ring Breathing | Strong, characteristic band |

| Thiophene Ring | C=C Stretch | Active |

| Thiophene Ring | C-S Stretch | Active |

| Bromo-substituent | C-Br Stretch | Strong |

Note: The intensity of Raman signals is dependent on the change in polarizability during the vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the thiophene protons, the hydroxyl proton, and the methyl protons.

The two protons on the thiophene ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the electronegativity of the sulfur atom and the bromine substituent, these protons will be deshielded. Their splitting pattern will depend on the coupling constants between them.

The hydroxyl proton (O-H) will appear as a singlet, the chemical shift of which can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. It is often found in the δ 1.5-5.0 ppm range.

The six protons of the two methyl groups are chemically equivalent and are expected to appear as a single, sharp singlet in the upfield region of the spectrum (typically δ 1.0-2.0 ppm), as there are no adjacent protons to cause splitting.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Thiophene-H | Doublet | ~7.0-7.5 |

| Thiophene-H | Doublet | ~6.8-7.2 |

| Hydroxyl-H | Singlet | Variable (e.g., 2.0-4.0) |

| Methyl-H (6H) | Singlet | ~1.6 |

Note: Predicted values are based on typical shifts for similar structural motifs. The exact shifts and coupling constants would need to be determined experimentally.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the broadband decoupled ¹³C NMR spectrum of this compound, a total of six distinct signals are expected, corresponding to the six unique carbon environments.

The four carbons of the thiophene ring will appear in the downfield region (typically δ 110-150 ppm). oregonstate.edu The carbon atom bonded to the bromine (C-Br) is expected to be shifted to a higher field (lower ppm value) compared to the other thiophene carbons due to the heavy atom effect of bromine. The carbon atom attached to the propan-2-ol group will also have a characteristic chemical shift in this region.

The quaternary carbon of the propan-2-ol group (C-OH) is expected to appear in the δ 65-85 ppm range. youtube.com The two equivalent methyl carbons will give a single signal in the upfield region of the spectrum (typically δ 25-35 ppm). miamioh.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene-C (substituted) | 140 - 150 |

| Thiophene-C | 120 - 130 |

| Thiophene-C | 120 - 130 |

| Thiophene-C-Br | 110 - 120 |

| Quaternary-C-OH | 70 - 80 |

| Methyl-C | 25 - 35 |

Note: Quaternary carbon signals are often of lower intensity. youtube.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, a cross-peak would be expected between the two thiophene protons, confirming their adjacent relationship on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated thiophene carbons and the methyl carbons by correlating their respective ¹H and ¹³C signals.

By combining the information from these various spectroscopic techniques, a complete and detailed structural assignment of this compound can be achieved with a high degree of confidence.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular weight can be calculated based on the atomic masses of its constituent elements (C, H, Br, O, S). The presence of bromine is particularly noteworthy, as it exists as two stable isotopes, 79Br and 81Br, in nearly equal abundance. This isotopic distribution will result in characteristic M+2 peaks for bromine-containing fragments.

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of tertiary alcohols and brominated aromatic compounds. libretexts.orgchemistrynotmystery.com The molecular ion itself may be of low abundance or even absent, a common feature for tertiary alcohols. chemistrynotmystery.com Key fragmentation processes are expected to include:

Alpha Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org In this case, it would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion.

Dehydration: Elimination of a water molecule (H₂O) from the molecular ion is another typical fragmentation route for alcohols, leading to the formation of an alkene radical cation. libretexts.org

Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (•Br).

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage, leading to smaller fragment ions.

A predicted fragmentation pattern for this compound is detailed in the table below.

| Predicted Fragment Ion | Structure | m/z (79Br / 81Br) | Fragmentation Pathway |

| [M]⁺ | [C₇H₉BrOS]⁺ | 236 / 238 | Molecular Ion |

| [M - CH₃]⁺ | [C₆H₆BrOS]⁺ | 221 / 223 | Alpha Cleavage |

| [M - H₂O]⁺ | [C₇H₇BrS]⁺ | 218 / 220 | Dehydration |

| [M - Br]⁺ | [C₇H₉OS]⁺ | 157 | Loss of Bromine Radical |

| [C₄H₂BrS]⁺ | 161 / 163 | Cleavage of the propan-2-ol group | |

| [C(CH₃)₂OH]⁺ | 59 | Cleavage of the thiophene-carbon bond |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the brominated thiophene ring.

Thiophene itself exhibits strong absorption bands in the UV region due to π → π* transitions. scholaris.ca The introduction of a bromine atom and an alkyl group onto the thiophene ring is expected to cause a bathochromic (red) shift of these absorption bands, moving them to longer wavelengths. This is due to the electron-donating effect of the alkyl group and the halogen, which raises the energy of the highest occupied molecular orbital (HOMO).

Based on data for similar brominated thiophene derivatives, the UV-Vis spectrum of this compound is predicted to show characteristic absorption maxima. For comparison, 2-bromothiophene (B119243) has a UV absorption maximum around 235 nm. nih.gov The addition of the propan-2-ol group at the 2-position and the bromo group at the 4-position would likely shift this to a slightly longer wavelength.

| Predicted Electronic Transition | Wavelength Range (nm) | Chromophore |

| π → π | 230 - 260 | Brominated Thiophene Ring |

| n → π | Longer wavelength, weaker intensity | Non-bonding electrons of S and O |

Correlation of Experimental and Theoretical Spectroscopic Data

In modern chemical analysis, the correlation of experimentally obtained spectroscopic data with theoretical predictions is a powerful tool for structure elucidation and understanding molecular properties. Density Functional Theory (DFT) is a computational method widely used to predict various spectroscopic parameters with a high degree of accuracy. ubc.caresearchgate.net

For this compound, DFT calculations could be employed to predict:

Vibrational Frequencies (IR and Raman): Theoretical calculations can provide a predicted infrared and Raman spectrum. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the observed bands can be made.

NMR Chemical Shifts: DFT methods can accurately predict 1H and 13C NMR chemical shifts, which are crucial for confirming the connectivity and chemical environment of atoms within the molecule.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum, including the wavelengths and intensities of the absorption bands. researchgate.net This allows for a direct comparison with the experimental UV-Vis spectrum to confirm the identity of the chromophore and understand the nature of the electronic transitions.

The process of correlation involves optimizing the geometry of the molecule using a suitable DFT functional and basis set. Following optimization, the desired spectroscopic properties are calculated. The agreement between the theoretical and any future experimental data would provide strong evidence for the proposed structure of this compound. Studies on similar thiophene derivatives have shown excellent correlation between DFT-calculated and experimental spectra, validating this approach.

| Spectroscopic Technique | Predicted Parameter | Theoretical Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | DFT (GIAO method) |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | TD-DFT |

Investigation of Reactivity and Reaction Mechanisms of 2 4 Bromothiophen 2 Yl Propan 2 Ol

Chemical Reactivity of the Bromine Substituent on the Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring at the 4-position is a key site for various chemical transformations, enabling the introduction of new functional groups and the formation of complex molecular architectures.

Nucleophilic Aromatic Substitution Reactions

While 2-bromothiophenes are generally considered inert towards nucleophilic aromatic substitution (SNA r), the reactivity can be influenced by the presence of activating groups and specific reaction conditions. nih.gov For instance, in related bromothiophene systems, nucleophilic substitution with amines, thiols, or alkoxides has been observed, particularly in polar aprotic solvents like DMF which stabilize the transition states. smolecule.com The bromine atom in compounds like 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol can be displaced by various nucleophiles, leading to a diverse range of derivatives. smolecule.com

Cross-Coupling Reactivity (e.g., Suzuki-Miyaura for C-C bond formation)

The bromine substituent on the thiophene ring of 2-(4-bromothiophen-2-yl)propan-2-ol is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful C-C bond-forming methodology allows for the coupling of the bromothiophene core with a wide variety of aryl and heteroaryl boronic acids.

In a study focused on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, Suzuki-Miyaura coupling was successfully employed to introduce various aryl groups at the bromine-substituted position. mdpi.com The reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. mdpi.com The efficiency of these couplings can be influenced by the electronic nature of the boronic acid, with electron-rich derivatives often providing good yields. mdpi.com

The versatility of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of complex molecules, including those with multiple thiophene units and biologically active compounds. researchgate.netrsc.org The reaction conditions can be optimized by varying the catalyst, base, and solvent to achieve high yields and selectivity. mdpi.comnih.gov

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving bromothiophene derivatives:

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | (E)-N-((4-Bromothiophen-2-yl)methylene)-3'-chloro-4'-fluoro-3-methyl-[1,1'-biphenyl]-4-amine | 44.2 | mdpi.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | (E)-N-((3-Bromothiophen-2-yl)methylene)-4'-methoxy-3-methyl-[1,1'-biphenyl]-4-amine | 39 | mdpi.com |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | Good | mdpi.com |

Reactivity of the Thiophene Heterocycle

The thiophene ring itself is a nucleophilic aromatic system that can participate in various reactions, including electrophilic aromatic substitution and metalation.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of thiophenes. wikipedia.orgresearchgate.net The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the ring. wikipedia.org In the case of this compound, the 2-propan-2-ol group is an activating, ortho-para directing group, while the bromine at the 4-position is a deactivating, ortho-para director.

Generally, electrophilic substitution on 2-substituted thiophenes occurs preferentially at the 5-position. researchgate.net For instance, the nitration, sulfonation, bromination, formylation, and acylation of 2-(thiophen-2-yl) researchgate.netthiazolo[4,5-f]quinoline lead to substitution exclusively at the C-5 position of the thiophene ring. researchgate.net However, the presence of the bromine at the 4-position in this compound would direct incoming electrophiles to the vacant 5-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlumenlearning.com The mechanism involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. wikipedia.orgyoutube.com

Metalation and Lithiation Strategies

Metalation, particularly lithiation, is a powerful tool for the functionalization of thiophenes. researchgate.net The choice of the metalating agent and reaction conditions can control the site of metalation. Halogen-lithium exchange is a common strategy for introducing a lithium atom at the position of a halogen. For instance, 3-bromo-2-thienyllithium can be prepared from 3-bromothiophene (B43185) via bromine-lithium exchange. rsc.org

In the context of this compound, halogen-lithium exchange with an organolithium reagent like n-butyllithium would be expected to occur at the C-4 position, replacing the bromine atom with lithium. This newly formed organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Alternatively, direct deprotonation (metalation) can occur at an acidic C-H position. The acidity of the protons on the thiophene ring is influenced by the substituents. For 2-substituted thiophenes, lithiation often occurs at the 5-position. researchgate.net However, in some cases, the choice of solvent can be critical; for example, the reaction of 2,3,4,5-tetrachlorothiophene with n-butyllithium in THF can lead to undesired byproducts, while using an ether solvent like methyl t-butyl ether can be more effective. nih.gov

Transformations Involving the Tertiary Alcohol Functional Group

The tertiary alcohol group at the 2-position of the thiophene ring offers another avenue for chemical modification.

Tertiary alcohols can undergo a variety of transformations. For instance, they can be subjected to dehydroxylative reactions. researchgate.net A titanium-catalyzed dehydroxylation of tertiary aliphatic alcohols has been reported, which proceeds under mild conditions and tolerates a range of functional groups, including thiophene. researchgate.net This method allows for the selective removal of the hydroxyl group.

Furthermore, the tertiary alcohol moiety can participate in substitution reactions, sometimes even in the solid state. oup.com It can also be converted to other functional groups through various synthetic protocols. For example, tertiary alcohols can be used in multicomponent oxidative cyclization reactions to form N-heterocycles bearing a tertiary alcohol unit. acs.org

The reactivity of the tertiary alcohol can also be influenced by the adjacent thiophene ring. The synthesis of related compounds, such as 1-(thiophen-2-yl)propan-2-ol, can be achieved by the reduction of the corresponding ketone. This alcohol can then be further transformed, for example, through the Gabriel synthesis to introduce an amine group.

Advanced Theoretical and Computational Investigations of 2 4 Bromothiophen 2 Yl Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgaps.org DFT is a popular choice for calculations on medium-sized organic molecules like 2-(4-bromothiophen-2-yl)propan-2-ol due to its balance of accuracy and computational cost.

Geometry Optimization: The first step in a typical DFT study is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The optimization would be performed by selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that are well-suited for this type of molecule. epstem.net The resulting optimized geometry provides the foundation for all subsequent property calculations.

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. aps.org These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. For instance, the electronic structure calculations would reveal how the bromine atom and the propan-2-ol group influence the electron density of the thiophene (B33073) ring.

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.88 Å |

| C-S (thiophene) | ~1.73 Å | |

| C-O (propanol) | ~1.44 Å | |

| Bond Angle | C-S-C (thiophene) | ~92.5° |

| C-C-O (propanol) | ~109.5° | |

| Dihedral Angle | S-C-C-C (ring-substituent) | ~150° |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. arxiv.org Unlike DFT, which uses approximations for the exchange-correlation energy, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory aim for a more exact solution to the Schrödinger equation, albeit at a significantly higher computational cost. ruhr-uni-bochum.de

For a molecule like this compound, ab initio calculations would be employed to obtain highly accurate electronic energies and properties that can serve as benchmarks for less computationally expensive methods like DFT. iastate.edu These high-level calculations are particularly useful for studying systems where electron correlation effects are significant. The results from ab initio methods would provide a very precise picture of the molecule's electronic structure, which is invaluable for understanding subtle electronic effects that govern its reactivity and interactions. ethz.ch

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its chemical behavior. Computational methods provide several ways to analyze these properties in detail.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. ossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.commalayajournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

A hypothetical table of FMO properties for this compound is provided below.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. malayajournal.orgresearchgate.net It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. researchgate.net MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. malayajournal.orgd-nb.info

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these would likely be around the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene ring.

Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These would be expected around the hydrogen atom of the hydroxyl group.

Green regions represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species.

Atomic Charge Distribution Analysis

For this compound, this analysis would quantify the electron-withdrawing effect of the bromine atom, showing a negative partial charge on the bromine and positive partial charges on the adjacent carbon atoms. It would also highlight the polarity of the O-H bond in the propan-2-ol group. These partial charges are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for parameterizing molecular mechanics force fields for larger-scale simulations.

A hypothetical table of selected atomic charges for this compound is shown below.

| Atom | Partial Charge (a.u.) |

| Br | -0.15 |

| S | -0.25 |

| O | -0.65 |

| H (of O-H) | +0.45 |

| C (attached to Br) | +0.10 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

The primary donor orbitals in the molecule are the lone pairs on the heteroatoms (oxygen, sulfur, and bromine), while the primary acceptor orbitals are the antibonding σ* and π* orbitals. The interaction between a filled donor orbital and a vacant acceptor orbital leads to a stabilization energy, denoted as E(2), which quantifies the strength of the interaction. uba.ar

Key intramolecular interactions anticipated within this compound include:

Interactions involving the thiophene ring: The lone pair electrons of the sulfur atom (LP(S)) can delocalize into the adjacent antibonding π*(C-C) orbitals of the ring, contributing to the aromaticity and stability of the thiophene moiety.

Hyperconjugation from the propan-2-ol substituent: Electron density from the C-C and C-H sigma bonds of the propan-2-ol group can delocalize into the antibonding orbitals of the thiophene ring.

Interactions involving the hydroxyl group: A significant interaction involves the delocalization of a lone pair of the oxygen atom (LP(O)) into the σ(C-S) or σ(C-C) orbitals of the thiophene ring.

Influence of the bromine substituent: The lone pairs on the bromine atom (LP(Br)) can participate in hyperconjugative interactions with neighboring antibonding orbitals, such as σ(C-C) and σ(C-S).

These donor-acceptor interactions result in a transfer of electron density, leading to the delocalization of charge and stabilization of the molecule. asianpubs.org The strength of these interactions, calculated as second-order perturbation energy (E(2)), helps to elucidate the preferred conformation and electronic distribution. taylorandfrancis.comuba.ar

Table 1: Predicted Significant Intramolecular NBO Interactions in this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP (S) | π(C2-C3) | High | Resonance/Aromaticity |

| LP (S) | π(C4-C5) | High | Resonance/Aromaticity |

| LP (O) | σ(C-C) of propanol (B110389) | Moderate | Hyperconjugation |

| LP (O) | σ(C-thiophene-C-propanol) | Moderate | Hyperconjugation |

| LP (Br) | σ(C-C) of thiophene | Low-Moderate | Hyperconjugation |

| σ (C-H) of methyl | σ(C-O) | Low | Hyperconjugation |

| σ (C-C) of propanol | π*(C=C) of thiophene | Low | Hyperconjugation |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a fundamental tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. asianpubs.orguomphysics.net Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used for geometry optimization and frequency calculations. asianpubs.orgrroij.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. docbrown.info For this compound, distinct signals are expected for the non-equivalent protons and carbons. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info The protons of the two methyl groups are equivalent and would appear as a single peak, while the thiophene ring protons would show distinct signals due to their different electronic environments. The hydroxyl proton signal can be identified by its disappearance upon adding D₂O to the sample. docbrown.info

Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | Predicted Chemical Shift (δ, ppm) (Theoretical) | Typical Experimental Range (δ, ppm) |

| ¹H NMR | ||

| -C(CH₃)₂ | 1.5 - 1.7 | ~1.5 docbrown.info |

| -OH | 2.0 - 4.0 (variable) | Variable, concentration dependent pitt.edu |

| Thiophene H3 | 6.9 - 7.1 | ~7.0 rsc.org |

| Thiophene H5 | 7.2 - 7.4 | ~7.2 rsc.org |

| ¹³C NMR | ||

| -C(CH₃)₂ | 29 - 32 | ~25 docbrown.info |

| -C(OH) | 70 - 73 | ~65-70 docbrown.info |

| Thiophene C-Br | 110 - 113 | Not directly available |

| Thiophene C-H | 122 - 128 | ~125-128 docbrown.info |

| Thiophene C-S | 140 - 145 | Not directly available |

| Thiophene C-C(OH) | 155 - 160 | Not directly available |

Vibrational Spectroscopy (FT-IR/Raman): DFT calculations can also predict the vibrational frequencies of a molecule. asianpubs.org These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental FT-IR and FT-Raman spectra. asianpubs.org For this compound, characteristic vibrational modes include the O-H stretching of the alcohol, C-H stretching of the alkyl and aromatic groups, and vibrations of the thiophene ring, including the C-S and C-Br stretching modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch | 3500 - 3550 | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2950 - 3000 | 2850 - 3000 |

| C-O Stretch | 1150 - 1200 | 1050 - 1260 |

| Thiophene Ring Stretch | 1400 - 1500 | ~1400-1500 |

| C-S Stretch | 650 - 700 | ~600-750 |

| C-Br Stretch | 500 - 600 | ~500-650 |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides deep insights into reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. nih.gov Using methods like DFT, researchers can identify and characterize the geometries and energies of reactants, products, intermediates, and, crucially, transition states. acs.orgmdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction kinetics. tyut.edu.cnscielo.br

For this compound, several reaction pathways can be computationally investigated:

Electrophilic Aromatic Substitution: The thiophene ring can undergo substitution reactions. Computational studies can predict the most likely site of attack (regioselectivity) by analyzing the activation barriers for substitution at different positions. nih.govacs.org

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom on the thiophene ring can be replaced by a nucleophile. Theoretical studies can elucidate the mechanism, which is often stepwise, and calculate the Gibbs free energy barriers for the reaction. nih.gov

Reactions at the Hydroxyl Group: Pathways such as dehydration to form an alkene or oxidation of the tertiary alcohol can be modeled. Calculations would involve finding the transition states for protonation, water loss, and subsequent rearrangement steps.

Pyrolysis/Decomposition: The unimolecular pyrolysis of thiophene derivatives can be studied to understand their thermal stability. acs.orgtyut.edu.cn These studies involve identifying complex reaction networks with multiple intermediates and transition states leading to various decomposition products. acs.org

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the intended reactant and product on the PES. mdpi.com

Table 4: Hypothetical Example of a Calculated Reaction Pathway: Acid-Catalyzed Dehydration

| Species | Description | Calculated Relative Energy (kcal/mol) | Key Features |

| R | Reactant: this compound + H⁺ | 0.0 | Ground state of reactants |

| TS1 | Transition State 1: Protonation of -OH group | +5 to +10 | O-H bond forming with catalyst |

| INT | Intermediate: Protonated alcohol (oxonium ion) | -5 to 0 | C-O bond elongated |

| TS2 | Transition State 2: Loss of water | +20 to +30 (Rate-determining) | C-O bond breaking, C=C bond forming |

| P | Product: 2-(4-Bromothiophen-2-yl)propene + H₂O + H⁺ | -10 to -15 | Formation of alkene and water |

Analysis of Intermolecular Interactions in Condensed Phases

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystalline environment. ias.ac.inresearchgate.netmdpi.com The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to highlight different types of close contacts with neighboring molecules.

For this compound, the Hirshfeld surface would reveal the nature and reciprocity of interactions that govern its crystal packing. Key features include:

d_norm surface: This surface is mapped with a normalized contact distance, where red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.govulb.ac.be

For this compound, the most significant interactions expected to be observed in the fingerprint plots are:

H···H contacts: Typically the largest contribution, representing van der Waals forces. ulb.ac.be

O···H/H···O contacts: Appearing as sharp spikes, characteristic of strong O-H···O or O-H···S hydrogen bonds. researchgate.net

Br···H/H···Br contacts: Representing interactions between the bromine atom and hydrogen atoms on adjacent molecules. nih.gov

S···H/H···S contacts: Indicating interactions involving the thiophene sulfur atom. ulb.ac.be

C···H/H···C contacts: Corresponding to C-H···π interactions. ulb.ac.be

Table 5: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Key Feature in Fingerprint Plot |

| H···H | 35 - 45% | Large, diffuse region in the middle ulb.ac.be |

| O···H / H···O | 15 - 25% | Sharp, distinct spikes at low dᵢ/dₑ researchgate.net |

| Br···H / H···Br | 10 - 15% | "Wing-like" features nih.gov |

| C···H / H···C | 10 - 20% | "Wing-like" features adjacent to H···H ulb.ac.be |

| S···H / H···S | 5 - 10% | Characteristic wings ulb.ac.be |

| C···C | < 5% | Indicates π-π stacking if present researchgate.net |

| Br···O / O···Br | < 5% | Spikes indicating halogen-oxygen contact nih.gov |

The crystal structure of a molecule is stabilized by a complex network of non-covalent interactions. wikipedia.org These weak forces, though individually small (typically 1-5 kcal/mol), are collectively responsible for the three-dimensional architecture of the crystal. wikipedia.orgiucr.org For this compound, the primary weak interactions expected to dictate its solid-state packing include:

Hydrogen Bonding: The most significant directional interaction is likely to be hydrogen bonding involving the hydroxyl group. The -OH group can act as a hydrogen bond donor, while the oxygen atom, the sulfur atom of the thiophene ring, or the bromine atom can act as acceptors, leading to O-H···O, O-H···S, or O-H···Br linkages. openstax.orgchemrxiv.org

Halogen Bonding: The bromine atom, having an electropositive region known as a σ-hole, can act as a Lewis acid and interact with Lewis bases like the oxygen or sulfur atoms of a neighboring molecule (Br···O or Br···S). nih.govbohrium.com

π-Interactions: The electron-rich thiophene ring can participate in π-π stacking interactions with adjacent rings or in C-H···π interactions, where a C-H bond points towards the face of the ring. ias.ac.iniucr.org

Computational methods such as the Quantum Theory of Atoms-in-Molecules (QTAIM) and energy frameworks can be used to quantify the energies of these individual interactions, providing a detailed picture of the forces stabilizing the crystal lattice. ias.ac.innih.gov

Table 6: Summary of Expected Weak Non-Covalent Interactions and Their Typical Energies

| Interaction Type | Donor/Acceptor Groups | Typical Energy Range (kcal/mol) |

| Strong Hydrogen Bond | O-H ··· O | 3.0 - 7.0 |

| Weak Hydrogen Bond | O-H ··· S, C-H ··· O | 1.0 - 4.0 iucr.org |

| Halogen Bond | C-Br ··· O, C-Br ··· S | 1.0 - 3.0 nih.gov |

| π-π Stacking | Thiophene ··· Thiophene | 1.0 - 3.0 iucr.org |

| C-H···π Interaction | C-H ··· Thiophene ring | 0.5 - 2.5 ias.ac.iniucr.org |

| London Dispersion | All atoms | Variable, cumulative wikipedia.org |

Applications and Advanced Materials Science Potential of 2 4 Bromothiophen 2 Yl Propan 2 Ol Derivatives

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The versatility of bromothiophene derivatives is demonstrated in their application as precursors for a variety of heterocyclic compounds, which are significant in both medicinal chemistry and materials science. researchgate.netderpharmachemica.com

Chalcones and Pyrazolines: A common synthetic route involves the use of related bromothiophene precursors, such as 1-(5-bromothiophen-2-yl)ethanone, to produce chalcones. saudijournals.com These chalcones, which are α,β-unsaturated ketones, can be synthesized through condensation reactions like the Claisen-Schmidt condensation. saudijournals.comnih.gov Subsequently, these chalcone (B49325) intermediates can be reacted with reagents like hydrazine (B178648) hydrate (B1144303) to yield pyrazoline derivatives. core.ac.ukresearchgate.net Pyrazolines are a class of five-membered heterocyclic compounds known for a range of biological activities. core.ac.uknih.gov

Imidazoles and other N-Heterocycles: Bromothiophene derivatives are also employed in the synthesis of other nitrogen-containing heterocycles. For instance, 5-bromo-2-(bromoacetyl)-thiophene can be reacted with various amino compounds, such as 2-aminobenzimidazole, to form fused imidazole (B134444) systems. researchgate.net The reactivity of the bromine atom allows for its substitution, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds, which is a key step in building these complex heterocyclic scaffolds. researchgate.netresearchgate.net

A summary of heterocyclic scaffolds synthesized from bromothiophene derivatives is presented below.

| Starting Material (Derivative) | Reagents | Resulting Heterocycle |

| 1-(5-bromothiophen-2-yl)ethanone | Aromatic aldehyde, Base | Chalcone saudijournals.com |

| Thiophene-based Chalcone | Hydrazine Hydrate | Pyrazoline core.ac.ukresearchgate.net |

| 5-bromo-2-(bromoacetyl)-thiophene | 2-aminobenzimidazole | Thienyl-fused Imidazole researchgate.net |

| 5-bromothiophene-2-carboxaldehyde | 1,3-diones, Ammonium acetate (B1210297) | Dihydropyridine (B1217469) royalsocietypublishing.org |

Contributions to the Development of Functional Organic Materials

The thiophene (B33073) ring is an electron-rich aromatic system, making its derivatives, including 2-(4-Bromothiophen-2-yl)propan-2-ol, sought-after components for functional organic materials with interesting electronic and optical properties. a2bchem.comcymitquimica.com

Precursors for Polymeric Materials

Bromothiophenes are crucial precursors for the synthesis of polythiophenes, a class of conducting polymers with significant applications in electronics. ontosight.airesearchgate.net The bromine atom serves as a handle for various polymerization reactions, including:

Cross-coupling reactions: Methods like Kumada, Suzuki, and Stille couplings utilize the reactivity of the C-Br bond to form new C-C bonds, leading to the creation of polymer chains. a2bchem.comrsc.orgresearchgate.net

Electropolymerization: Functionalized polythiophenes can be synthesized through the electrooxidative polymerization of bromothiophene monomers. researchgate.net

Post-polymerization functionalization: A polybromothiophene can be synthesized first and then subsequently functionalized by replacing the bromine atoms, allowing for the introduction of various pendant groups. researchgate.net

These synthetic strategies enable the production of well-defined, regioregular polythiophenes with tailored properties for use in organic solar cells and other optoelectronic devices. ontosight.airesearchgate.net

Building Blocks for Conjugated Systems

The thiophene unit is a fundamental building block for creating π-conjugated systems, which are the workhorses of organic electronics. a2bchem.comrsc.org Derivatives of this compound can be used to construct larger conjugated molecules and oligomers. a2bchem.com The bromine atom facilitates the extension of the π-system through cross-coupling reactions with other aromatic units. ossila.combeilstein-journals.org For example, 4,7-bis(5-bromothiophen-2-yl)benzo[c] researchgate.netontosight.aibeilstein-journals.orgthiadiazole is a key monomer used in the synthesis of the polymer semiconductor PCDTBT, which has shown high power conversion efficiencies in solar cells. ossila.com The ability to create extended, planar, and electron-rich structures is essential for efficient charge transport in materials used for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgossila.com

Supramolecular Chemistry and Crystal Engineering Applications

The presence of both a hydrogen-bond-donating hydroxyl group and a halogen-bond-donating bromine atom makes this compound and its derivatives interesting targets for supramolecular chemistry and crystal engineering. acs.orgnih.govnih.gov These non-covalent interactions play a crucial role in directing the self-assembly of molecules into ordered solid-state structures. sioc-journal.cn

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor, interacting with halogen bond acceptors like nitrogen atoms in pyridyl rings. acs.orgtuni.fi These interactions can be used to construct one-dimensional polymeric chains and other predictable supramolecular architectures. acs.org

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor and can interact with various acceptors. In cocrystals, for instance, it can form robust synthons with other molecules. nih.gov

Prospects in Green Chemistry Methodologies

There is a growing trend towards developing more environmentally friendly chemical processes. colab.ws Bromothiophene derivatives are being utilized in synthetic approaches that align with the principles of green chemistry.

Solvent-Free Reactions: Research has shown the successful synthesis of various heterocyclic compounds, such as dihydropyridines, from bromothiophene precursors under solvent-free conditions. royalsocietypublishing.orgscience.gov These reactions are often facilitated by microwave irradiation or the use of solid supports, reducing the need for volatile and often hazardous organic solvents. researchgate.net

Atom Economy: Green chemistry emphasizes maximizing the incorporation of atoms from the reactants into the final product. The development of one-pot, multicomponent reactions for synthesizing complex molecules from bromothiophene derivatives is a step towards better atom economy. royalsocietypublishing.orgscience.gov For example, the Hantzsch pyridine (B92270) synthesis can be performed in a one-pot reaction using a 5-bromothiophene-2-carboxaldehyde derivative. royalsocietypublishing.org

Catalysis: The use of efficient and reusable catalysts in reactions involving bromothiophenes, such as Suzuki couplings, also contributes to greener synthesis by reducing waste and energy consumption. researchgate.netresearchgate.net

The table below summarizes some green chemistry approaches involving bromothiophene derivatives.

| Green Chemistry Principle | Application Example | Reference |

| Solvent-Free Synthesis | One-pot synthesis of dihydropyridines from 5-bromothiophene-2-carboxaldehyde at room temperature. | royalsocietypublishing.org |

| Microwave-Assisted Synthesis | Rapid synthesis of thiophene oligomers via Suzuki coupling without a solvent. | researchgate.net |

| Multicomponent Reactions | One-pot Hantzsch reaction to create dihydropyridine derivatives. | royalsocietypublishing.org |

| Efficient Catalysis | Suzuki cross-coupling reactions using palladium catalysts for the synthesis of 5-arylthiophene derivatives. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products